molecular formula C22H29N5O3 B2564636 N-(2-Methoxyethyl)-N'-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide CAS No. 863556-78-9

N-(2-Methoxyethyl)-N'-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide

Cat. No.: B2564636
CAS No.: 863556-78-9
M. Wt: 411.506
InChI Key: DNZNADGMJRBVHM-UHFFFAOYSA-N
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Description

“N-(2-Methoxyethyl)-N’-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide” is a complex organic compound that features a piperazine ring, a pyridine ring, and an ethanediamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Methoxyethyl)-N’-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide” typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with phenyl-substituted reagents under controlled conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Formation of the Ethanediamide Backbone: This step involves the reaction of the intermediate compounds with ethanediamide under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine and pyridine rings.

    Reduction: Reduction reactions could target the amide groups or the aromatic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, such as acting as enzyme inhibitors or receptor agonists/antagonists.

Industry

In industry, it could be used in the synthesis of other complex organic compounds or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of “N-(2-Methoxyethyl)-N’-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their function. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-N’-[2-(4-phenylpiperazin-1-YL)ethyl]ethanediamide
  • N-(2-Methoxyethyl)-N’-[2-(pyridin-3-YL)ethyl]ethanediamide
  • N-(2-Methoxyethyl)-N’-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-2-YL)ethyl]ethanediamide

Uniqueness

The uniqueness of “N-(2-Methoxyethyl)-N’-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide” lies in its specific combination of functional groups and rings, which could confer unique biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-30-15-10-24-21(28)22(29)25-17-20(18-6-5-9-23-16-18)27-13-11-26(12-14-27)19-7-3-2-4-8-19/h2-9,16,20H,10-15,17H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZNADGMJRBVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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